Home > Products > Screening Compounds P119313 > Tofacitinib-d3 (citrate)
Tofacitinib-d3 (citrate) -

Tofacitinib-d3 (citrate)

Catalog Number: EVT-10918964
CAS Number:
Molecular Formula: C22H28N6O8
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tofacitinib-d3 (citrate) is a deuterated form of tofacitinib, a Janus kinase inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound is notable for its role in modulating immune responses by inhibiting specific signaling pathways that contribute to inflammation. Tofacitinib-d3 is synthesized for research purposes, particularly in pharmacokinetic studies where deuterated compounds provide insights into drug metabolism and dynamics.

Source

Tofacitinib was originally developed by the National Institutes of Health and Pfizer, with its first approval by the U.S. Food and Drug Administration in 2012 for treating rheumatoid arthritis. The citrate salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications .

Classification

Tofacitinib-d3 (citrate) is classified as a small molecule drug, specifically a Janus kinase inhibitor. It targets Janus kinase 1 and 3, which are critical in the signaling pathways of various cytokines involved in inflammatory processes. This classification places it within the broader category of immunosuppressive agents used to manage chronic inflammatory conditions .

Synthesis Analysis

Methods

The synthesis of tofacitinib-d3 (citrate) involves several key steps that transform basic organic compounds into the final product. The process typically includes:

  1. Starting Material: The synthesis begins with 4-aminouracil, which reacts with chloroacetaldehyde to yield 2,4-dihydroxypyrrolopyrimidine.
  2. Chlorination: This intermediate undergoes chlorination using phosphorus oxychloride, leading to the formation of 2,4-dichloropyrrolopyrimidine.
  3. Piperidine Formation: The dichlorinated compound reacts with cis-1-benzyl-4-methyl-3-methylaminopiperidine hydrochloride to produce a complex condensate.
  4. Reduction: A palladium-catalyzed hydrogenation step removes chlorine atoms from the benzyl and pyrimidine rings, yielding the core structure of tofacitinib.
  5. Cyanation: The resulting compound is then reacted with cyanoacetic acid under specific catalytic conditions to produce tofacitinib.
  6. Salt Formation: Finally, the compound is combined with citric acid to form tofacitinib citrate .

Technical Details

The synthesis is characterized by high yield and purity, with operational simplicity being a significant advantage. Reaction conditions such as temperature (40-45 °C) and pressure (0.12-0.15 MPa) are carefully controlled during hydrogenation to optimize results .

Molecular Structure Analysis

Structure

Tofacitinib-d3 (citrate) retains the same molecular framework as its parent compound but incorporates deuterium atoms at specific positions to facilitate tracking during metabolic studies. Its molecular formula is C₁₆H₁₉D₃N₆O₃, reflecting the substitution of hydrogen atoms with deuterium.

Data

The chemical structure features a pyrrolo[2,3-d]pyrimidine core attached to a piperidine ring, which is essential for its biological activity. The presence of deuterium alters its physical properties slightly compared to non-deuterated forms, impacting its pharmacokinetics without significantly altering biological activity .

Chemical Reactions Analysis

Tofacitinib-d3 undergoes several chemical reactions during its synthesis that are critical for forming its active structure:

  1. Nucleophilic Substitution: The reaction between 4-aminouracil and chloroacetaldehyde involves nucleophilic attack leading to the formation of hydroxyl groups.
  2. Electrophilic Aromatic Substitution: Chlorination introduces electrophilic sites on the pyrimidine ring.
  3. Hydrogenation: Involves reduction reactions that modify aromatic systems into more saturated structures.
  4. Cyanation: A key step that introduces a cyano group necessary for the final structure .

These reactions are essential for constructing the complex molecular architecture required for therapeutic efficacy.

Mechanism of Action

Tofacitinib functions by inhibiting Janus kinases, specifically JAK1 and JAK3, which play pivotal roles in the JAK-STAT signaling pathway. This pathway transmits signals from cytokines that regulate immune responses.

Process

Upon administration, tofacitinib binds to the ATP-binding site of Janus kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators within immune cells.

Data

Clinical studies have demonstrated that this mechanism effectively reduces disease activity in conditions like rheumatoid arthritis by decreasing inflammatory markers and improving patient outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Tofacitinib-d3 (citrate) typically appears as an off-white solid with specific melting points ranging from 157 °C to 159 °C depending on purity and formulation.

Chemical Properties

  • Molecular Weight: Approximately 319 g/mol
  • Solubility: Enhanced solubility due to citrate salt formation
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Tofacitinib-d3 (citrate) is primarily utilized in scientific research settings:

  • Pharmacokinetic Studies: Deuterated compounds like tofacitinib-d3 allow researchers to trace drug metabolism and distribution in vivo without interference from natural isotopes.
  • Drug Development: Understanding how modifications affect pharmacological properties can guide future drug design efforts aimed at improving efficacy or reducing side effects.
  • Clinical Research: Investigating the therapeutic effects of Janus kinase inhibitors in various autoimmune diseases remains a significant area of focus .
Synthesis and Isotopic Labeling Strategies for Tofacitinib-d3 Citrate

Deuterium Incorporation Methodologies in Janus Kinase Inhibitor Analogues

The synthesis of deuterated Janus kinase inhibitors like Tofacitinib-d3 citrate (chemical name: 3-((3R,4R)-4-methyl-3-((methyl-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile citrate) relies on precise deuterium atom placement. The d3 designation indicates selective deuteration at the N-methyl group (-N-CD3), preserving bioactivity while enabling traceability in research [1] [3]. Two primary strategies dominate deuterium incorporation:

  • Post-Synthesis H/D Exchange: Direct exchange of hydrogen for deuterium in preformed Tofacitinib is impractical due to the inert C-H bonds in the methyl group adjacent to nitrogen. Acidic/basic conditions risk molecular degradation, making this route unsuitable [1].
  • Labeled Precursor Approach: This robust method synthesizes Tofacitinib-d3 using deuterated building blocks. The key step involves coupling a deuterated N-methylpiperidine intermediate (containing -N-CD3) with the pyrrolopyrimidine core. The deuterated methyl group is typically introduced early via reductive deuteration of a secondary amine precursor (R2NH) using deuterated formaldehyde (CD2O) and a reducing agent like NaBD4, or via alkylation with CD3I under controlled conditions [1] [4]. This precursor is then elaborated into the final deuterated structure before citrate salt formation.

Optimization of Synthetic Pathways for Stable Isotope-Labeled Tofacitinib Derivatives

Optimization focuses on yield, enantioselectivity, and isotopic purity. Patent CN110003220A details a pathway leveraging ionic liquid catalysis to enhance efficiency [2]:

  • Key Reaction & Catalyst: The critical step involves condensing the deuterated piperidine amine intermediate with ethyl 2-cyanoacetate. Optimized conditions use 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a basic ionic liquid catalyst, replacing traditional bases like triethylamine. This catalyst improves reaction homogeneity and reduces byproduct formation [2].
  • Reaction Parameters: Optimal performance occurs at 60-70°C for 8-12 hours with a 1:1.05 molar ratio of amine intermediate to ethyl cyanoacetate. The ionic liquid is recoverable and reusable (≥5 cycles) with minimal activity loss, improving cost-effectiveness [2].
  • Cyanoacetamide Hydrolysis & Citrate Formation: The resulting ethyl ester undergoes alkaline hydrolysis (e.g., NaOH/LiOH) to the free acid. Subsequent decarboxylation yields the cyanoacetamide side chain. Purified Tofacitinib-d3 free base is reacted with citric acid monohydrate in anhydrous ethanol under reflux. Controlled cooling crystallizes the citrate salt, which is isolated via filtration and vacuum-dried [2] [4].

Table 1: Optimized Synthesis Parameters for Tofacitinib-d3 Citrate Key Steps

StepReagents/ConditionsCatalystKey ParametersYield
Cyanoacetamide FormationEthyl 2-cyanoacetate, Anhydrous Ethanol, 60-70°C[Bmim]OH (5 mol%)Amine:Ester = 1:1.05, 8-12 h~85%*
Hydrolysis/DecarboxylationNaOH (2M), H₂O/THF; then HCl acidificationNone0-5°C during acidification, strict pH control~90%*
Citrate Salt FormationCitric acid monohydrate, Anhydrous Ethanol, RefluxNoneFree base:Acid = 1:1.0-1.1, controlled cooling crystallization~92%*
Overall Yield (from deuterated intermediate)~70%*

*Yields approximate based on patent examples [2].

Properties

Product Name

Tofacitinib-d3 (citrate)

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuteriomethyl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C22H28N6O8

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1/i2D3;

InChI Key

SYIKUFDOYJFGBQ-OGNQCBPOSA-N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1CN(CC[C@H]1C)C(=O)CC#N)C2=NC=NC3=C2C=CN3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.